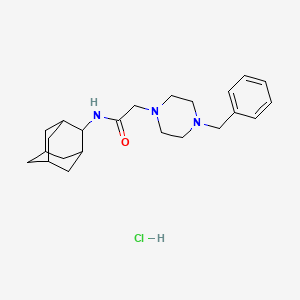

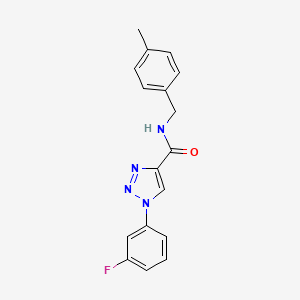

![molecular formula C17H17N3O4S B2576660 N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamid CAS No. 946305-65-3](/img/structure/B2576660.png)

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . For instance, α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes, have been used .Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-a]pyrimidine ring system, which is structurally similar to purine . This similarity may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis

The compound possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Thiazolopyrimidin-Derivate, wie die in Frage stehende Verbindung, haben sich als hochwirksam gegen Tumoren erwiesen . Dies macht sie zu vielversprechenden Gerüsten für die Entwicklung neuer Krebsmedikamente .

Antibakterielle Aktivität

Diese Verbindungen weisen auch antibakterielle Aktivitäten auf . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Antibiotika oder antibakterieller Mittel hin .

Entzündungshemmende Aktivität

Die entzündungshemmenden Aktivitäten dieser Verbindungen wurden nachgewiesen . Dies deutet auf mögliche Anwendungen bei der Behandlung entzündlicher Erkrankungen hin .

Arzneimittelforschung

Der Thiazolopyrimidin-Rest lässt sich durch die Einführung neuer Bindungsstellen leicht modifizieren, was für die Optimierung der Wechselwirkung zwischen dem Liganden und dem biologischen Zielmolekül unerlässlich ist . Dies macht es zu einem vielversprechenden Gerüst für die Arzneimittelforschung .

Synthetisches Potenzial

Neben ihrem enormen Synthesepotenzial sind Derivate des Thiazolo[3,2-a]pyrimidins, insbesondere die 2-substituierten, vielversprechende Gerüste für die Entwicklung neuer Medikamente .

Design von Strukturen für biologische Zielmoleküle

Die strukturelle Ähnlichkeit des Thiazolo[3,2-a]pyrimidin-Ringsystems mit Purin kann beim Design von Strukturen genutzt werden, die in der Lage sind, effektiv an biologische Zielmoleküle zu binden .

Funktionalisierungszentrum

5H-Thiazolo[3,2-a]pyrimidin-3(2H)-on-Derivate besitzen eine aktive Methylengruppe (C2H2), die aufgrund ihrer hohen Reaktivität gegenüber verschiedenen elektrophilen Reagenzien als eines der attraktivsten Zentren für die Funktionalisierung gilt .

Chinolin-Rest

Wirkmechanismus

Safety and Hazards

The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Zukünftige Richtungen

Given the wide range of biological properties exhibited by similar compounds , this compound could be a promising scaffold for the design of new medicines, including anticancer drugs . Its thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Biochemische Analyse

Biochemical Properties

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, it interacts with glutamate receptors, acting as an antagonist and thereby modulating excitatory neurotransmission .

Cellular Effects

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide has profound effects on various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can improve cognitive function and memory. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . It also binds to glutamate receptors, acting as an antagonist and reducing excitatory neurotransmission . Additionally, it modulates gene expression by interacting with transcription factors and influencing the transcription of genes involved in apoptosis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling . Prolonged exposure can also result in adaptive changes in cells, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and enhances cognitive function without significant adverse effects . At higher doses, it can cause toxicity, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . The compound also affects metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites and reduced cell proliferation .

Transport and Distribution

Within cells and tissues, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain tissues, such as the brain, due to its ability to cross the blood-brain barrier . The compound’s distribution is influenced by its lipophilic properties, which facilitate its movement across cell membranes .

Subcellular Localization

The subcellular localization of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .

Eigenschaften

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)12-6-5-11(23-3)7-13(12)24-4/h5-8H,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZONOVNQVAITH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)

![4-fluoro-N-{[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}aniline](/img/structure/B2576585.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2576588.png)

![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2576591.png)

![1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2576594.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2576598.png)

![ethyl 3-{[(10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2576599.png)